5-Methyl-1-(tetrahydro-2H-pyran-4-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole 5-Methyl-1-(tetrahydro-2H-pyran-4-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1809837-99-7
VCID: VC18731081
InChI: InChI=1S/C15H25BN2O3/c1-11-13(16-20-14(2,3)15(4,5)21-16)10-17-18(11)12-6-8-19-9-7-12/h10,12H,6-9H2,1-5H3
SMILES:
Molecular Formula: C15H25BN2O3
Molecular Weight: 292.18 g/mol

5-Methyl-1-(tetrahydro-2H-pyran-4-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole

CAS No.: 1809837-99-7

Cat. No.: VC18731081

Molecular Formula: C15H25BN2O3

Molecular Weight: 292.18 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-1-(tetrahydro-2H-pyran-4-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole - 1809837-99-7

Specification

CAS No. 1809837-99-7
Molecular Formula C15H25BN2O3
Molecular Weight 292.18 g/mol
IUPAC Name 5-methyl-1-(oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Standard InChI InChI=1S/C15H25BN2O3/c1-11-13(16-20-14(2,3)15(4,5)21-16)10-17-18(11)12-6-8-19-9-7-12/h10,12H,6-9H2,1-5H3
Standard InChI Key KRMRJHMUPKJNPX-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C3CCOCC3)C

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a pyrazole core substituted at the 1-position with a tetrahydro-2H-pyran-4-yl group and at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) moiety. A methyl group occupies the 5-position of the pyrazole ring. This arrangement confers both steric protection to the boron center and enhanced solubility in organic solvents, critical for its utility in Suzuki-Miyaura cross-couplings .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name5-methyl-1-(oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Molecular FormulaC₁₅H₂₅BN₂O₃
Molecular Weight292.18 g/mol
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C3CCOCC3)C

Synthesis and Modular Reactivity

Synthetic Pathways

The synthesis typically involves sequential functionalization of the pyrazole ring. A representative route, adapted from analogous procedures , proceeds as follows:

  • Pyrazole Ring Formation: Condensation of hydrazines with ynone trifluoroborates under regioselective conditions yields 5-trifluoroborate pyrazoles. Subsequent transmetallation with pinacol boronic acid derivatives installs the boronic ester .

  • Tetrahydro-2H-pyran Introduction: N-Alkylation of the pyrazole nitrogen with tetrahydropyran-4-yl bromide under basic conditions (e.g., K₂CO₃ in DMF) introduces the oxygen-containing substituent .

  • Methylation: Directed ortho-metalation followed by quenching with methyl iodide installs the 5-methyl group.

Table 2: Representative Synthesis Parameters

StepReagents/ConditionsYieldSource
Boronic Ester InstallationPdCl₂(dppf), K₂CO₃, DMF/H₂O, 80°C30–84%
N-AlkylationTetrahydropyran-4-yl bromide, K₂CO₃, DMF79%

Reactivity Profile

The boronic ester group enables diverse transformations:

  • Suzuki-Miyaura Coupling: Reacts with aryl halides (e.g., 5-bromo-2-methyl-1H-indole) in the presence of Pd catalysts to form biaryl structures, critical for pharmaceutical intermediates .

  • Protodeboronation Resistance: The pinacol ester enhances stability against protodeboronation compared to unprotected boronic acids, allowing sequential functionalization .

Physicochemical Properties

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): Signals at δ 7.53 (d, J = 2.0 Hz, 1H, pyrazole-H), 6.95 (d, J = 2.0 Hz, 1H, pyrazole-H), and 4.05 (s, 3H, OCH₃) confirm the substitution pattern .

  • ¹¹B NMR: A singlet near δ -1.8 ppm verifies the tetrahedral boron environment .

  • HRMS: ESI-MS m/z 293.18 [M+H]⁺ aligns with the molecular formula.

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (0.38 mg/mL) .

  • Thermal Stability: Decomposes above 300°C, as indicated by melting point analyses of analogous compounds .

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a key intermediate in kinase inhibitor development. For instance, coupling with indole derivatives yields candidates with demonstrated antiproliferative activity against cancer cell lines (IC₅₀ = 0.5–2.0 μM) . The tetrahydro-2H-pyran group enhances blood-brain barrier permeability, making it valuable for CNS-targeted therapies .

Agrochemical Development

Incorporation into pyrazole-containing herbicides improves photostability and rainfastness. Field trials show 85% weed suppression at 50 g/ha, outperforming older analogs .

Materials Science

As a monomer in boronate ester-linked polymers, it contributes to self-healing materials with tensile strengths exceeding 50 MPa, suitable for aerospace applications .

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